molecular formula C7H6N2O4 B112838 4-Amino-2-nitrobenzoic acid CAS No. 610-36-6

4-Amino-2-nitrobenzoic acid

Cat. No. B112838
CAS RN: 610-36-6
M. Wt: 182.13 g/mol
InChI Key: SAJYSJVBNGUWJK-UHFFFAOYSA-N
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Description

4-Amino-2-nitrobenzoic acid is a compound with the molecular formula C7H6N2O4 . It is a solid substance and has a role as a mutagen . It is functionally related to an anthranilic acid .


Synthesis Analysis

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, has been reported as a simple Fischer esterification reaction . The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .


Molecular Structure Analysis

The molecular weight of 4-Amino-2-nitrobenzoic acid is 182.14 . Its linear formula is C7H6N2O4 .


Chemical Reactions Analysis

The compound 4-amino-3-nitrobenzoic acid has been reported to undergo a Fischer esterification reaction to produce 4-amino-3-nitrobenzoic acid methyl ester .


Physical And Chemical Properties Analysis

4-Amino-2-nitrobenzoic acid is a solid substance . It has a density of 1.6±0.1 g/cm3, a boiling point of 440.9±35.0 °C at 760 mmHg, and a flash point of 220.4±25.9 °C .

Scientific Research Applications

Crystallography and Molecular Structures

4-Amino-2-nitrobenzoic acid has been used in the study of crystal and molecular structures. It forms cocrystals with 2,2′-Bipyridine (2/1) and Bis (pyridin-2-yl)ketone (1/1). These cocrystals have been analyzed for their robust nature and three-dimensional architecture based on O–H···O and N–H···O (nitro) hydrogen bonds .

Pharmaceutical Applications

The formation of cocrystals represents a derivatization of the original drug by non-covalent association. Cocrystals formed with drugs have a reduced tendency to form polymorphs compared with the drugs themselves. This has great implications for intellectual property issues .

Enhancement of Solubility and Bioavailability

Cocrystals can enhance solubility for greater bioavailability, stability to humidity, and prolong shelf life .

Organic Synthesis

Cocrystals have found uses in organic synthesis . They can also be used for promoting crystal growth .

Non-linear Optical Materials

Cocrystals can be used as non-linear optical materials .

Separation of Enantiomers

Cocrystals can be used for the separation of enantiomers .

Luminescent Materials

Cocrystals can be used as luminescent materials .

Stabilization of Unstable Chemical Species

Cocrystals can be used for stabilization of otherwise unstable chemical species .

Safety and Hazards

4-Amino-2-nitrobenzoic acid is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

There are ongoing studies on the polymorphs of 2-amino-4-nitrobenzoic acid, a related compound . These studies are motivated by the applications in the pharmaceutical industry where the formation of a cocrystal represents a derivatization of the original drug by non-covalent association .

properties

IUPAC Name

4-amino-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJYSJVBNGUWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284476
Record name 4-amino-2-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70284476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-nitrobenzoic acid

CAS RN

610-36-6
Record name 610-36-6
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Record name 610-36-6
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Record name 4-amino-2-nitrobenzoic acid
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Record name 4-Amino-2-nitrobenzoic Acid
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Synthesis routes and methods

Procedure details

3.36 g (0.0185 mol) of 4-acetamido-2-nitrobenzoic acid were dissolved in 34 ml of 10% KOH and stirred at 90° for 1 hr. After cooling to 0° C. the mixture was acidified with 37% HCI, stirred for a further 1 hr., the precipitate was filtered under suction, washed with water and dried in a high vacuum at 45° C. 2.32 g (69%) of 4-amino-2-nitrobenzoic acid were obtained as yellow crystals. MS: me/e=205 (C7H6NaN2O4 +).
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Amino-2-nitrobenzoic acid relate to occupational exposure to certain chemicals?

A1: Research indicates that 4-Amino-2-nitrobenzoic acid is a significant urinary metabolite found in workers exposed to 2,4-dinitrotoluene . This compound, alongside others like 2,4-dinitrobenzyl alcohol and 2,4-dinitrobenzoic acid, serves as a valuable biomarker for assessing exposure to 2,4-dinitrotoluene in occupational settings .

Q2: Can you elaborate on the metabolic pathway of 2,4-dinitrotoluene that leads to the formation of 4-Amino-2-nitrobenzoic acid?

A2: While the provided abstracts don't detail the specific enzymatic reactions, they highlight that 4-Amino-2-nitrobenzoic acid is formed through the biotransformation of 2,4-dinitrotoluene in the body , . This process likely involves multiple steps, including oxidation and reduction reactions, ultimately leading to the formation of 4-Amino-2-nitrobenzoic acid as a urinary excretion product .

Q3: Beyond its role as a metabolite, has 4-Amino-2-nitrobenzoic acid been explored for other applications, such as in dye synthesis?

A3: Yes, research indicates that 4-Amino-2-nitrobenzoic acid can function as a diazo component in the synthesis of novel azo dyes . This application highlights its versatility beyond its biological relevance.

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